2-Chloro-3-cyano-6-fluorobenzamide
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Overview
Description
2-Chloro-3-cyano-6-fluorobenzamide is an organic compound with the molecular formula C8H4ClFN2O It is a derivative of benzamide, featuring a chlorine atom, a cyano group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-cyano-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzamide: Similar structure but lacks the cyano group.
3-Cyano-6-fluorobenzamide: Similar structure but lacks the chlorine atom.
2-Chloro-3-cyano-4-fluorobenzamide: Similar structure with different substitution pattern.
Uniqueness
2-Chloro-3-cyano-6-fluorobenzamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-fluorobenzamide |
InChI |
InChI=1S/C8H4ClFN2O/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H2,12,13) |
InChI Key |
KQKNPDGUUGLRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C(=O)N)F |
Origin of Product |
United States |
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